![molecular formula C16H19NO B1455413 {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine CAS No. 1179138-52-3](/img/structure/B1455413.png)

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine

Descripción general

Descripción

“{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1179138-52-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is N-[1-(2’-methoxy[1,1’-biphenyl]-4-yl)ethyl]-N-methylamine .

Molecular Structure Analysis

The InChI code for “{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

-

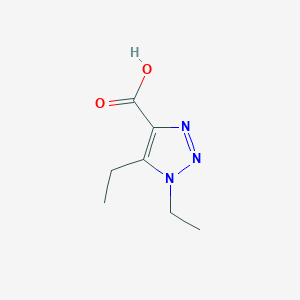

Scientific Field : Organic Chemistry and Medicinal Chemistry

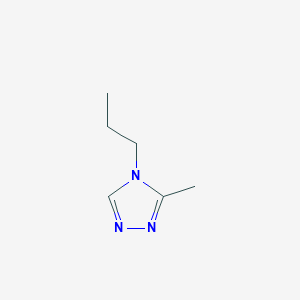

- Application : Synthesis of heterocycles

- Method : The reaction of equimolar quantities of 3- (1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazol-4-yl)-1-phenyl-1 H -pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h . Another reaction involves equimolar equivalents of 1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions .

- Results : The reactions yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine and 1- (4-methoxyphenyl)-5-methyl- N’ - (2-oxoindolin-3-ylidene)-1 H -1,2,3-triazole-4-carbohydrazide respectively. The structures of the newly synthesized heterocycles were confirmed through X-ray diffraction and spectral analyses .

-

Scientific Field : Pharmacology

- Application : Development of medicinal scaffolds

- Method : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds .

- Results : These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery .

-

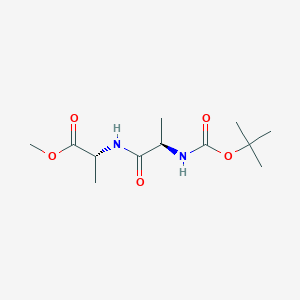

Scientific Field : Medicinal Chemistry

- Application : Development of bioactive aromatic compounds

- Method : Indole derivatives, which can be synthesized from compounds like {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, have been found in many important synthetic drug molecules .

- Results : These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

-

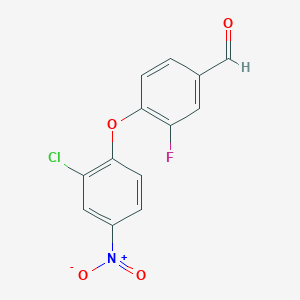

Scientific Field : Pharmacology

- Application : Treatment of various diseases

- Method : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Results : These activities make indole derivatives valuable in the development of new drugs for the treatment of a wide range of diseases .

-

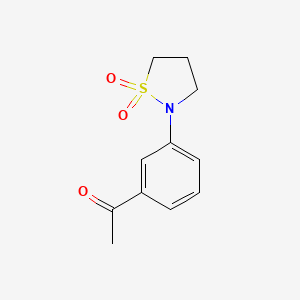

Scientific Field : Organic Chemistry

- Application : Synthesis of bisphosphines

- Method : One-pot C-Hal and C–H lithiations were used for the synthesis of a variety of bisphosphines based on a 1,4-diphenyl-1,2,3-triazole scaffold .

- Results : The direction of derivatization depended on the reaction conditions and in some cases the transfer of the reaction centers took place .

-

Scientific Field : Medicinal Chemistry

- Application : Development of bioactive aromatic compounds

- Method : Indole derivatives, which can be synthesized from compounds like {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine, have been found in many important synthetic drug molecules .

- Results : These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

-

Scientific Field : Pharmacology

- Application : Treatment of various diseases

- Method : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Results : These activities make indole derivatives valuable in the development of new drugs for the treatment of a wide range of diseases .

Propiedades

IUPAC Name |

1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNASJSRFXGKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)